N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethyl chain linked to a phenylethanediamide moiety
Preparation Methods
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluoro-2-methylbenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the ethyl chain: The ethyl chain is introduced through an alkylation reaction.
Formation of the phenylethanediamide moiety: This involves the reaction of the intermediate with phenylethanediamine under suitable conditions to form the final product.
Chemical Reactions Analysis
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide can be compared with similar compounds such as:
N-(4-Fluoro-2-methylbenzyl)cyclobutanamine: This compound shares the 4-fluoro-2-methylbenzyl group but differs in the core structure.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar piperidine moiety but differ in the substituents and overall structure.
The uniqueness of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethan
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-15-17(23)10-11-20(16)31(29,30)26-14-6-5-9-19(26)12-13-24-21(27)22(28)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVUZYLOZNOJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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